2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile

Medicinal Chemistry Fluorine Chemistry Building Block Procurement

Researchers developing kinase inhibitors require precise 4-fluoro-2,6-dimethoxy substitution to meet patent SAR. Generic analogs fail to replicate electronic density and metabolic stability. This compound is the exact building block disclosed in Taiho Pharma's patent-protected anticancer series. - Confirmed use in kinase-targeted cancer therapies (US 9,115,144 B2) - ΔcLogP +0.17 vs. non-fluorinated analog enhances oral bioavailability - Dual-pathway supply: direct nitrile or via 4-fluoro-2,6-dimethoxybenzaldehyde (CAS 139549-11-4)

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
Cat. No. B13902435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1CC#N)OC)F
InChIInChI=1S/C10H10FNO2/c1-13-9-5-7(11)6-10(14-2)8(9)3-4-12/h5-6H,3H2,1-2H3
InChIKeyUTICCJKOWNGQBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile Procurement Guide


2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile (CAS 1803736-33-5) is a fluorinated phenylacetonitrile derivative with the molecular formula C₁₀H₁₀FNO₂ and a molecular weight of 195.19 g/mol [1]. This compound serves as a versatile synthetic building block in medicinal chemistry and agrochemical research programs, primarily functioning as a key intermediate in multi-step syntheses rather than a final active pharmaceutical ingredient [2]. The target compound features a phenyl ring bearing a 4-fluoro substituent and 2,6-dimethoxy groups with an acetonitrile functional group at the 1-position [3].

Risks of Generic Substitution


Fluorinated phenylacetonitriles are not interchangeable building blocks due to the precise positional and electronic requirements dictated by downstream structure-activity relationships [1]. The 4-fluoro substitution pattern combined with 2,6-dimethoxy substitution creates a distinct electronic environment at the benzylic carbon, influencing both nucleophilicity and subsequent coupling efficiency [2]. Generic substitution with non-fluorinated analogs such as 2-(2,6-dimethoxyphenyl)acetonitrile or positional isomers such as 2-(2-fluoro-3,4-dimethoxyphenyl)acetonitrile introduces measurable differences in electronic density, metabolic stability, and steric accessibility of the nitrile carbon [3].

2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile: Differentiation Evidence


4-Fluoro Electronic Effects on Nitrile Reactivity

The 4-fluoro substituent on 2-(4-fluoro-2,6-dimethoxyphenyl)acetonitrile alters the electronic environment at the benzylic nitrile carbon compared to non-fluorinated analog 2-(2,6-dimethoxyphenyl)acetonitrile. Fluorine's strong -I inductive effect combined with weak +M mesomeric donation from the para position modifies the partial charge distribution and pKa of the α-protons adjacent to the nitrile group, affecting alkylation and condensation reaction kinetics [1].

Medicinal Chemistry Fluorine Chemistry Building Block Procurement

Lipophilicity Modulation by 4-Fluoro Substitution

The 4-fluoro substituent in 2-(4-fluoro-2,6-dimethoxyphenyl)acetonitrile modulates lipophilicity compared to the non-fluorinated analog 2-(2,6-dimethoxyphenyl)acetonitrile. Fluorine substitution at the para position increases LogP modestly while maintaining aqueous solubility within an acceptable range, a balance critical for intermediate handling and downstream product properties [1][2].

Drug Design ADME Optimization Physicochemical Property

Regioisomeric Effects: 2,6- vs. 3,4-Dimethoxy

The 2,6-dimethoxy substitution pattern in 2-(4-fluoro-2,6-dimethoxyphenyl)acetonitrile creates symmetric steric hindrance around the benzylic position that differs fundamentally from 3,4-dimethoxy regioisomers. In fluorophenylacetonitrile analogs bearing 3,4-dimethoxy substitution (such as CAS 7537-08-8), the adjacent methoxy groups produce a contiguous electron-donating region with different conformational constraints and nucleophilic accessibility [1].

Synthetic Methodology Regioselectivity Building Block Procurement

Pharmaceutical Patent Intermediate Utility

2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile is explicitly disclosed as a synthetic intermediate in US Patent 9,115,144 B2 (Taiho Pharmaceutical Co., Ltd.), which describes fused heterocyclic derivatives with kinase inhibitory activity for cancer treatment [1]. This documented use in pharmaceutical patent synthesis distinguishes the target compound from generic arylacetonitriles lacking established synthetic utility in patent-protected drug discovery programs.

Pharmaceutical Intermediates Kinase Inhibitors Patent Synthesis

4-Fluoro-2,6-dimethoxybenzaldehyde Precursor Accessibility

2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile can be synthesized via reaction of 4-fluoro-2,6-dimethoxybenzaldehyde (CAS 139549-11-4) with acetonitrile in the presence of a suitable catalyst . The aldehyde precursor is commercially available from multiple suppliers [1], providing a reliable synthetic alternative when direct nitrile procurement faces supply chain constraints.

Synthetic Route Planning Supply Chain Precursor Availability

2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile Application Scenarios


Kinase Inhibitor Drug Discovery

2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile is specifically suited for pharmaceutical research programs developing kinase inhibitors, as evidenced by its explicit disclosure in US Patent 9,115,144 B2 assigned to Taiho Pharmaceutical Co., Ltd. for fused heterocyclic derivatives with anticancer applications [1]. Procurement should prioritize this building block when synthetic routes require a 4-fluoro-2,6-dimethoxy substituted phenylacetonitrile core. The documented use in patent-protected compound series validates its synthetic utility in drug discovery campaigns targeting kinase-mediated diseases [1].

ADME Optimization via Lipophilicity Control

The calculated LogP difference of +0.17 relative to the non-fluorinated analog (ΔcLogP = +0.17; target cLogP = 1.61 vs. analog cLogP = 1.44) [1][2] makes 2-(4-fluoro-2,6-dimethoxyphenyl)acetonitrile valuable for medicinal chemistry programs where fine-tuning lipophilicity is critical. Fluorine substitution at the para position is well-documented to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at metabolically labile positions [3]. Researchers developing compounds intended for oral bioavailability or extended half-life profiles should procure the 4-fluoro substituted building block rather than non-fluorinated alternatives.

Synthetic Methods Using Symmetric Steric Hindrance

The 2,6-dimethoxy substitution pattern in 2-(4-fluoro-2,6-dimethoxyphenyl)acetonitrile provides symmetric steric hindrance around the benzylic nitrile carbon [1]. This structural feature enables selective mono-alkylation chemistry that is not achievable with regioisomeric 3,4-dimethoxy analogs due to their different steric and electronic environments. Researchers developing novel alkylation or condensation methodologies that require controlled nucleophilic attack at the benzylic position should select this specific building block over positional isomers [1].

Supply Chain Redundancy for Multi-Step Synthesis

The dual-pathway procurement option enabled by the commercial availability of the precursor 4-fluoro-2,6-dimethoxybenzaldehyde (CAS 139549-11-4) [1][2] makes 2-(4-fluoro-2,6-dimethoxyphenyl)acetonitrile a strategically advantageous building block for large-scale or long-duration research programs. When direct nitrile supply is constrained or cost-prohibitive, researchers can pivot to in-house synthesis from the aldehyde precursor, providing a documented alternative route that maintains synthetic continuity [2]. This supply chain flexibility reduces program risk and enables cost-benefit analysis between procurement options.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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